![molecular formula C22H15N3O3 B2586881 7-Methyl-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886142-55-8](/img/structure/B2586881.png)
7-Methyl-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridine rings and the chromeno[2,3-c]pyrrole-3,9-dione group in separate steps, followed by their combination. The exact methods would depend on the specific reactions involved .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms in the molecule and the bonds between them. The presence of aromatic rings and oxygen atoms would likely result in a planar structure, with the rings contributing to the stability of the molecule .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by the presence of the pyridine rings and the chromeno[2,3-c]pyrrole-3,9-dione group. The nitrogen atoms in the pyridine rings could act as nucleophiles, while the oxygen atoms in the chromeno[2,3-c]pyrrole-3,9-dione group could act as electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and oxygen atoms could result in a high melting point and boiling point, while the nitrogen atoms could contribute to its basicity .Scientific Research Applications
- The compound’s metal- and column-free synthesis method allows for the efficient preparation of unsymmetrical ureas bearing 2-pyridyl units. It involves ammonolysis using a wide range of aryl and alkyl amines, resulting in nearly quantitative conversions. These ureas can serve as potential ASK1 inhibitors .
- Additionally, derivatives of this compound have been explored as JAK1 selective inhibitors, with promising results in inhibiting Janus kinases involved in inflammatory diseases and cancer .
- Researchers have investigated the photophysical behavior of related compounds containing a pyridin-2-yl moiety. The presence of an extended polycyclic nitrogen-rich moiety (TT) and a fragment (Py) with partial conformational freedom leads to multiple emission properties. Understanding these properties can aid in designing novel materials for optoelectronic applications .
Organic Synthesis and Medicinal Chemistry
Photophysical Behavior Studies
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
7-methyl-2-pyridin-2-yl-1-pyridin-3-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O3/c1-13-7-8-16-15(11-13)20(26)18-19(14-5-4-9-23-12-14)25(22(27)21(18)28-16)17-6-2-3-10-24-17/h2-12,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSHEEGCLCCUIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=CC=CC=N4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
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